molecular formula C10H13N3O2 B14507297 (2E)-N'-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide

(2E)-N'-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide

Cat. No.: B14507297
M. Wt: 207.23 g/mol
InChI Key: CIXIYWMUVCHERE-TXSAMIJNSA-N
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Description

(2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide is an organic compound with a complex structure It is characterized by the presence of hydroxyimino and hydroxy groups, along with a phenyl ring and a propanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-methyl-N-phenylpropanimidamide with hydroxylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include oximes, nitriles, amines, and substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine

In medicine, (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide is investigated for its role in drug design and development. Its unique structure allows for the exploration of new mechanisms of action and therapeutic targets.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylacetamide
  • (2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylbutanamide

Uniqueness

(2E)-N’-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows for distinct reactivity and interactions, making it valuable in various applications.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

(2E)-N'-hydroxy-2-hydroxyimino-N-methyl-N-phenylpropanimidamide

InChI

InChI=1S/C10H13N3O2/c1-8(11-14)10(12-15)13(2)9-6-4-3-5-7-9/h3-7,14-15H,1-2H3/b11-8+,12-10+

InChI Key

CIXIYWMUVCHERE-TXSAMIJNSA-N

Isomeric SMILES

C/C(=N\O)/C(=N\O)/N(C)C1=CC=CC=C1

Canonical SMILES

CC(=NO)C(=NO)N(C)C1=CC=CC=C1

Origin of Product

United States

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